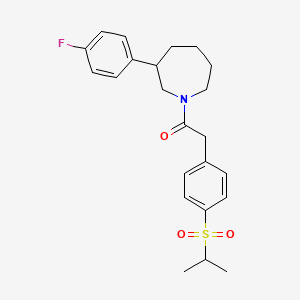

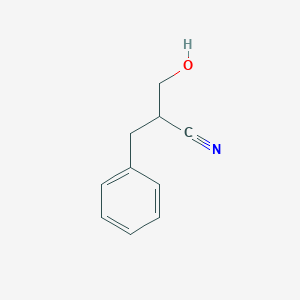

2-苄基-3-羟基丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyl-3-hydroxypropanenitrile is a chemical compound with the CAS Number: 2601-10-7 and a molecular weight of 161.2 . The compound is in liquid form .

Synthesis Analysis

The synthesis of 2-Benzyl-3-hydroxypropanenitrile can be achieved through the hydrolysis of nitriles . The nitrile is heated under reflux with a dilute acid such as dilute hydrochloric acid . A carboxylic acid is formed .Molecular Structure Analysis

The molecular formula of 2-Benzyl-3-hydroxypropanenitrile is C10H11NO . The InChI code is 1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 .Chemical Reactions Analysis

The reaction of 2-Benzyl-3-hydroxypropanenitrile involves the addition of hydrogen cyanide to aldehydes and ketones . The carbon-oxygen double bond is highly polar, and the slightly positive carbon atom is attacked by the cyanide ion acting as a nucleophile .Physical and Chemical Properties Analysis

2-Benzyl-3-hydroxypropanenitrile is a liquid at room temperature . It has a molecular weight of 161.2 and a molecular formula of C10H11NO .科学研究应用

绿色有机合成方法

Cannatelli 和 Ragauskas (2015) 的一项研究探索了一种使用漆酶作为催化剂对伯腈进行 α-芳基化的环境友好方法。该方法应用于苯甲酰乙腈等化合物,可合成具有生物活性的苄基腈化合物。该过程仅使用氧气作为唯一共底物,水作为唯一副产物,突出了其绿色化学属性 (Cannatelli & Ragauskas, 2015)。

液晶中的光聚合

Kishikawa、Hirai 和 Kohmoto (2008) 对与联吡啶化合物络合的苯甲酸衍生物的聚合进行了研究。这项研究包括在液晶相中对这些配合物进行光聚合,展示了在先进材料科学中的潜在应用 (Kishikawa, Hirai, & Kohmoto, 2008)。

催化和有机合成

2014 年,Jian'an Jiang 及其同事开发了一种苄基 C(sp3)–H 氧官能化的方法。这项研究对于合成各种芳香羰基化合物非常重要,突出了此类方法的药物学相关性 (Jiang 等,2014)。

荧光染料和分子传感

Klymchenko 等人对与苄基化合物相关的 3-羟基色酮的研究 (2003) 揭示了它们作为分子传感器荧光染料的潜力。这些染料对溶剂变化做出反应,表明在传感技术中的应用 (Klymchenko 等,2003)。

热化学研究

Roux 及其同事 (2007) 报告了 3-羟基丙腈的热化学性质,其结构与 2-苄基-3-羟基丙腈相似。这项研究提供了对其分子和电子结构的见解,这对于理解其反应性和稳定性至关重要 (Roux 等,2007)。

作用机制

Target of Action

The primary target of 2-Benzyl-3-hydroxypropanenitrile is the carbon-oxygen double bond in aldehydes and ketones . This bond is highly polar, making the carbon atom slightly positive and an attractive site for nucleophilic attack .

Mode of Action

2-Benzyl-3-hydroxypropanenitrile interacts with its targets through a process known as nucleophilic addition . The cyanide ion, acting as a nucleophile, attacks the slightly positive carbon atom . This results in the formation of a negatively charged intermediate .

Biochemical Pathways

The interaction of 2-Benzyl-3-hydroxypropanenitrile with its target affects the biochemical pathway involving the conversion of nitriles into carboxylic acids . This process, known as hydrolysis, involves reacting the carbon-nitrogen triple bond with water . The hydrolysis of nitriles can occur through two methods: acid hydrolysis and alkaline hydrolysis . Both methods result in the formation of a carboxylic acid .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . This physical property may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the action of 2-Benzyl-3-hydroxypropanenitrile is the formation of hydroxynitriles . For example, the reaction of this compound with ethanal (an aldehyde) results in the formation of 2-hydroxypropanenitrile .

Action Environment

The action, efficacy, and stability of 2-Benzyl-3-hydroxypropanenitrile can be influenced by environmental factors such as pH and temperature . For instance, the rate of the reaction falls if the pH is higher than around 5 . Additionally, the compound should be stored in a dry environment at room temperature to maintain its stability .

安全和危害

生化分析

Biochemical Properties

It is known that nitriles, a group of organic compounds which 2-Benzyl-3-hydroxypropanenitrile belongs to, can participate in various biochemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dry room at normal temperature

属性

IUPAC Name |

2-benzyl-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUVNTUSGZCKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)

![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2726405.png)

![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)

![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)